4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide
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Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes chlorinated phenyl groups and a hydrazinecarbonyl moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the reaction of 3-chloro-2-methylphenylhydrazine with 3-chlorobenzaldehyde under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazone linkage . The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study the compound’s interactions with biological macromolecules to understand its potential as a therapeutic agent.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-chloro-2-methylphenyl)propanamide
- N-(3-chloro-2-methylphenyl)-3-(phenyloxy)propanamide
- N-(3-CHLORO-2-METHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)PROPANAMIDE
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE stands out due to its unique hydrazinecarbonyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C18H17Cl2N3O2 |
---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N'-[(E)-(3-chlorophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-12-15(20)6-3-7-16(12)22-17(24)8-9-18(25)23-21-11-13-4-2-5-14(19)10-13/h2-7,10-11H,8-9H2,1H3,(H,22,24)(H,23,25)/b21-11+ |
InChI Key |
ZSKLRNOWWWRKNX-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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